molecular formula C22H20FN3O5 B4131947 2-[3-(dimethylamino)propyl]-7-fluoro-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-[3-(dimethylamino)propyl]-7-fluoro-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B4131947
M. Wt: 425.4 g/mol
InChI Key: QDURZNYHJSETFF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions that yield various derivatives with specific functional groups. For example, the synthesis of 5,8-difluoronaphtho[2,3-c]thiophene-4,9-dione and its conversion to related compounds demonstrates the complexity and precision required in synthesizing such molecules. Treatment with specific amines leads to the formation of complex derivatives, showcasing the intricacy of synthetic pathways in heterocyclic chemistry (A. P. K. and M. Petry, 1989).

Molecular Structure Analysis

The molecular structure of compounds similar to the one often features a conjugated system with multiple rings, including pyrrole and dione functionalities. These structures are characterized using various spectroscopic techniques, such as NMR and mass spectrometry, to determine the precise arrangement of atoms and functional groups. The complex molecular architecture of these compounds is crucial for their chemical behavior and potential applications (N. Nguyen & Vo Viet Dai, 2023).

Chemical Reactions and Properties

Chemical reactions involving compounds like "2-[3-(dimethylamino)propyl]-7-fluoro-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione" can be complex, involving multiple steps and conditions. These reactions are often sensitive to various factors, including temperature, solvent, and catalysts, demonstrating the compound's reactive nature and the potential for generating a wide range of derivatives with diverse chemical properties. The compound's reactivity towards nucleophiles and electrophiles, as well as its ability to undergo cycloaddition reactions, highlights its versatility in synthetic chemistry (S. Camiolo et al., 2003).

Physical Properties Analysis

The physical properties of "2-[3-(dimethylamino)propyl]-7-fluoro-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione" and related compounds, such as solubility, melting point, and crystalline structure, are essential for understanding their behavior in different environments. These properties are influenced by the molecular structure, particularly the arrangement of functional groups and the overall molecular geometry. Investigations into the crystal structure of related compounds provide insights into the intermolecular interactions that govern their physical properties (I. Fujii et al., 2002).

properties

IUPAC Name

2-[3-(dimethylamino)propyl]-7-fluoro-1-(3-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O5/c1-24(2)9-4-10-25-19(13-5-3-6-15(11-13)26(29)30)18-20(27)16-12-14(23)7-8-17(16)31-21(18)22(25)28/h3,5-8,11-12,19H,4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDURZNYHJSETFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)F)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[3-(dimethylamino)propyl]-7-fluoro-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 2
Reactant of Route 2
2-[3-(dimethylamino)propyl]-7-fluoro-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 3
Reactant of Route 3
2-[3-(dimethylamino)propyl]-7-fluoro-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 4
Reactant of Route 4
2-[3-(dimethylamino)propyl]-7-fluoro-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 5
2-[3-(dimethylamino)propyl]-7-fluoro-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 6
2-[3-(dimethylamino)propyl]-7-fluoro-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

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